O-tert-Butylcabonyl HU 210
O-tert-Butylcabonyl HU 210
Brand Name:
Vulcanchem
CAS No.:
113418-02-3
VCID:
VC0134236
InChI:
InChI=1S/C30H46O4/c1-9-10-11-12-15-29(5,6)21-17-24(31)26-22-16-20(19-33-27(32)28(2,3)4)13-14-23(22)30(7,8)34-25(26)18-21/h13,17-18,22-23,31H,9-12,14-16,19H2,1-8H3/t22-,23-/m1/s1
SMILES:
CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O
Molecular Formula:
C30H46O4
Molecular Weight:
470.7 g/mol
O-tert-Butylcabonyl HU 210
CAS No.: 113418-02-3
Reference Standards
VCID: VC0134236
Molecular Formula: C30H46O4
Molecular Weight: 470.7 g/mol
CAS No. | 113418-02-3 |
---|---|
Product Name | O-tert-Butylcabonyl HU 210 |
Molecular Formula | C30H46O4 |
Molecular Weight | 470.7 g/mol |
IUPAC Name | [(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C30H46O4/c1-9-10-11-12-15-29(5,6)21-17-24(31)26-22-16-20(19-33-27(32)28(2,3)4)13-14-23(22)30(7,8)34-25(26)18-21/h13,17-18,22-23,31H,9-12,14-16,19H2,1-8H3/t22-,23-/m1/s1 |
Standard InChIKey | RCVMLSKROOJFPQ-DHIUTWEWSA-N |
Isomeric SMILES | CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O |
SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O |
Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)COC(=O)C(C)(C)C)O |
Synonyms | 2,2-Dimethyl-propanoic Acid (6aR-trans)-[3-(1,1-Dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-yl]methyl Ester |
PubChem Compound | 15614387 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume